molecular formula C30H26N12NaO6S2 B1581305 Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) CAS No. 6252-62-6

Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)

Cat. No.: B1581305
CAS No.: 6252-62-6
M. Wt: 737.7 g/mol
InChI Key: HGGNQDKHPURBJN-UHFFFAOYSA-N
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Description

Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate), commonly known as Direct Brown 44, is a synthetic dye used primarily in the textile industry for dyeing fabrics. It belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is known for its stability, colorfastness, and ability to produce a range of brown shades.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of aniline derivatives to produce nitro compounds, which are then reduced to the corresponding diamines. These diamines are diazotized using nitrous acid (HNO2) in an acidic medium to form diazonium salts. The diazonium salts are then coupled with phenol derivatives to form the azo compound.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired azo dye. The process involves continuous monitoring and adjustment of reaction parameters to achieve high yields and consistent quality.

Types of Reactions:

  • Oxidation: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) can undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can convert the azo groups to hydrazo groups, resulting in different chemical properties.

  • Substitution: Substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: These may exhibit different shades and improved fastness properties.

  • Reduced Derivatives: These can have altered solubility and reactivity.

  • Substituted Derivatives: These can lead to new compounds with diverse applications.

Scientific Research Applications

Chemistry: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) is used as a model compound in the study of azo dyes and their behavior under various conditions. It helps in understanding the mechanisms of dyeing and the interactions between dyes and textile fibers.

Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope. It can be employed in histological studies to differentiate between various tissue types.

Medicine: In medical research, this dye is used in diagnostic tests and imaging techniques. It can be conjugated with biomolecules to track their distribution and localization within biological systems.

Industry: Beyond textiles, this compound finds applications in the production of inks, plastics, and cosmetics. Its ability to produce stable and vibrant colors makes it valuable in these industries.

Mechanism of Action

The mechanism by which Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) exerts its effects involves the formation of covalent bonds with textile fibers. The azo groups in the dye molecule form strong bonds with the hydroxyl groups present in the cellulose fibers, leading to the permanent attachment of the dye. This results in the coloration of the fabric.

Molecular Targets and Pathways Involved:

  • Cellulose Fibers: The primary target is the hydroxyl groups in cellulose.

  • Azo Bond Formation: The azo groups form covalent bonds with these hydroxyl groups, leading to the dyeing process.

Comparison with Similar Compounds

  • Direct Brown 1: Another azo dye used in textile dyeing, but with a different molecular structure and color properties.

  • Direct Brown 2: Similar in application but differs in the arrangement of azo groups and sulfonic acid groups.

  • Direct Brown 3: Used in similar applications but produces lighter shades compared to Direct Brown 44.

Uniqueness: Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) is unique in its ability to produce a wide range of brown shades with excellent colorfastness. Its stability under various conditions makes it a preferred choice in the textile industry.

Properties

CAS No.

6252-62-6

Molecular Formula

C30H26N12NaO6S2

Molecular Weight

737.7 g/mol

IUPAC Name

disodium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H26N12O6S2.Na/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);

InChI Key

HGGNQDKHPURBJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O)N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)N)N.[Na]

Key on ui other cas no.

6252-62-6

physical_description

Water or Solvent Wet Solid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
Reactant of Route 2
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
Reactant of Route 3
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
Reactant of Route 4
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)
Reactant of Route 6
Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)

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